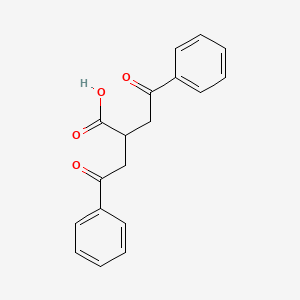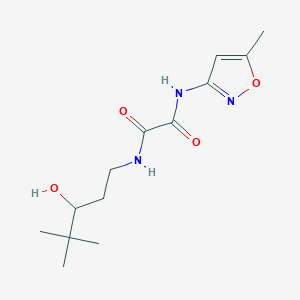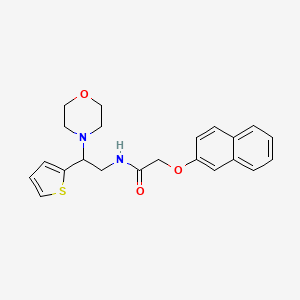
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as MTE-N, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTE-N has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
MTE-N exerts its effects by binding to specific target proteins and enzymes, inhibiting their activity. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTE-N also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, MTE-N has been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV).
Biochemical and Physiological Effects:
MTE-N has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. MTE-N has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MTE-N has been shown to inhibit the replication of HCV in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
MTE-N has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. MTE-N has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective candidate for drug development. However, MTE-N has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MTE-N has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for research on MTE-N. One potential application is in the development of anti-inflammatory drugs. MTE-N has been shown to inhibit the activity of COX-2, which is a target for non-steroidal anti-inflammatory drugs (NSAIDs). However, MTE-N may have fewer side effects than NSAIDs, making it a promising candidate for drug development.
Another potential application for MTE-N is in the treatment of cancer. MTE-N has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Further research is needed to determine the potential of MTE-N as a cancer therapeutic.
Finally, MTE-N may have potential as an antiviral drug. It has been shown to inhibit the replication of HCV in vitro, and further studies are needed to determine its efficacy against other viruses.
Conclusion:
MTE-N is a promising compound for drug development with potential applications in the treatment of inflammation, cancer, and viral infections. Its mechanism of action and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to determine its safety and efficacy in clinical settings.
Synthesemethoden
MTE-N can be synthesized using a multi-step process that involves the reaction of 2-naphthol with naphthalene-2-carboxylic acid to form 2-(naphthalen-2-yloxy)acetate. This intermediate is then reacted with 2-(2-aminoethyl)morpholine and thiophene-2-carboxylic acid to yield MTE-N. The synthesis process has been optimized to yield high purity MTE-N with good yields.
Wissenschaftliche Forschungsanwendungen
MTE-N has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MTE-N has been shown to inhibit the activity of various enzymes and proteins, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(16-27-19-8-7-17-4-1-2-5-18(17)14-19)23-15-20(21-6-3-13-28-21)24-9-11-26-12-10-24/h1-8,13-14,20H,9-12,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWRKHNOUMLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2950269.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)
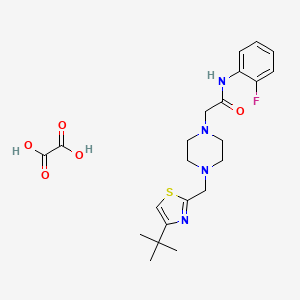
![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)
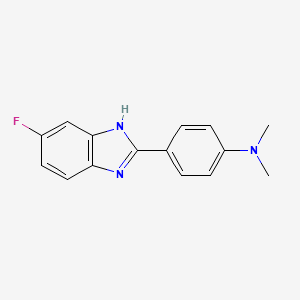
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950275.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2950276.png)
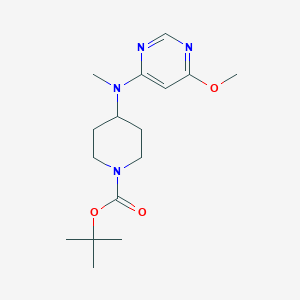
![3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2950279.png)
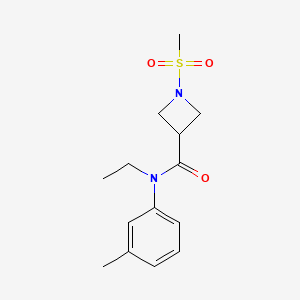
![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950285.png)
